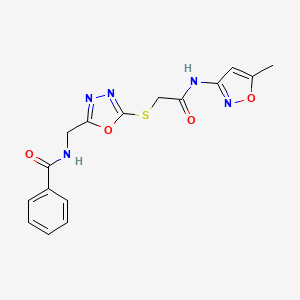
N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that integrates various heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound features a 1,3,4-oxadiazole and 5-methylisoxazole moiety, both of which are recognized for their significant biological activities. Research indicates that derivatives containing these structures exhibit a wide range of pharmacological effects, including:
- Anticancer
- Antibacterial
- Anti-inflammatory
- Antiviral
- Anticancer Activity : Compounds with oxadiazole rings have been shown to inhibit DNA and RNA synthesis selectively, affecting cancer cell proliferation without significantly impacting normal cells. They also target critical kinases involved in tumorigenesis .
- Antibacterial Properties : The presence of the isoxazole and oxadiazole rings contributes to the antibacterial activity by disrupting bacterial cell wall synthesis and function .
- Other Biological Activities : The compound may also exhibit anti-inflammatory and analgesic effects, similar to other derivatives in its class .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of related compounds. For instance:
| Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | Anticancer | 4.37 ± 0.7 µM | HepG2 |
| 1,3,4-Oxadiazole Derivative | Anticancer | 8.03 ± 0.5 µM | A549 |
| 5-Methylisoxazole Derivative | Antibacterial | Not specified | Various bacterial strains |
These findings suggest that modifications to the oxadiazole and isoxazole moieties can enhance potency against specific cancer cell lines and bacteria.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms .
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-10-7-12(21-25-10)18-13(22)9-26-16-20-19-14(24-16)8-17-15(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,23)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTMCBBVIWUSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














